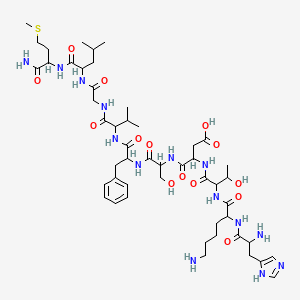

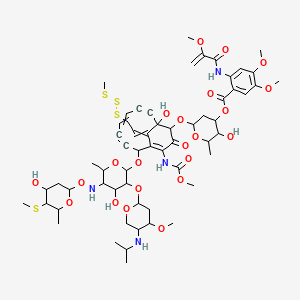

![molecular formula C27H36N4O4S B10781120 4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B10781120.png)

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

TRM-115 is a rheology modifier used in various industrial applications, particularly in the formulation of latex paints. It is a nonionic hydrophobically modified ethoxylated urethane rheology modifier, known for its ability to improve flow and leveling, film formation, water resistance, and spatter resistance in paints .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRM-115 involves the condensation of gamma-aminobutyric acid with 3,4-methylenedioxyphenylisothiocyanate in an ethanol-water mixture. This reaction produces 1-[3-(carboxy)propyl]-3-(3,4-methylenedioxyphenyl)thiourea, which is then reacted with 3-[3-(piperidinomethyl)phenoxy]propylamine using ethyl chloroformate and triethylamine in dichloromethane .

Industrial Production Methods

In industrial settings, TRM-115 is produced in large quantities and supplied as a high solids version of a rheology modifier. It is typically available in 25 kg or 200 kg containers and is compatible with various latexes, including acrylic, styrene-acrylic, and vinyl-acrylic .

Chemical Reactions Analysis

Types of Reactions

TRM-115 undergoes several types of chemical reactions, including:

Condensation Reactions: As described in its synthesis, TRM-115 is formed through condensation reactions involving gamma-aminobutyric acid and 3,4-methylenedioxyphenylisothiocyanate.

Substitution Reactions: The thiourea intermediate reacts with 3-[3-(piperidinomethyl)phenoxy]propylamine in the presence of ethyl chloroformate and triethylamine.

Common Reagents and Conditions

- Gamma-aminobutyric acid

- 3,4-methylenedioxyphenylisothiocyanate

- Ethyl chloroformate

- Triethylamine

- Dichloromethane

- Ethanol-water mixture

Major Products Formed

The primary product formed from these reactions is TRM-115 itself, which is used as a rheology modifier in various applications .

Scientific Research Applications

TRM-115 has several scientific research applications, including:

- Chemistry : Used as a rheology modifier in the formulation of latex paints, improving properties such as flow, leveling, and film formation .

- Biology : Investigated for its potential use in antiulcer treatments due to its ability to inhibit gastric acid and pepsin secretion .

- Medicine : Explored as a potential antiulcer agent, with studies showing its effectiveness in reducing gastric acid secretion and acute gastric lesions .

- Industry : Widely used in the paint industry for its ability to enhance the performance of latex paints, providing properties such as water resistance, spatter resistance, and high gloss development .

Mechanism of Action

TRM-115 exerts its effects through its interaction with molecular targets involved in gastric acid secretion. It acts as an H2 receptor antagonist, inhibiting the action of histamine on the H2 receptors in the stomach lining, thereby reducing gastric acid secretion . This mechanism makes it effective in treating conditions such as peptic ulcers.

Comparison with Similar Compounds

Similar Compounds

- TRM-003 : Another rheology modifier used in combination with TRM-115 to increase high-shear viscosity in latex paints .

- TRM-004 : Similar to TRM-003, used to enhance the performance of latex paints .

Uniqueness

TRM-115 is unique due to its high solids content and compatibility with various latexes, including acrylic, styrene-acrylic, and vinyl-acrylic. It provides superior flow and leveling, film formation, water resistance, and spatter resistance compared to other rheology modifiers .

Properties

Molecular Formula |

C27H36N4O4S |

|---|---|

Molecular Weight |

512.7 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-ylcarbamothioylamino)-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide |

InChI |

InChI=1S/C27H36N4O4S/c32-26(9-5-12-29-27(36)30-22-10-11-24-25(18-22)35-20-34-24)28-13-6-16-33-23-8-4-7-21(17-23)19-31-14-2-1-3-15-31/h4,7-8,10-11,17-18H,1-3,5-6,9,12-16,19-20H2,(H,28,32)(H2,29,30,36) |

InChI Key |

DZSMTMGGLVZZLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC(=O)CCCNC(=S)NC3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

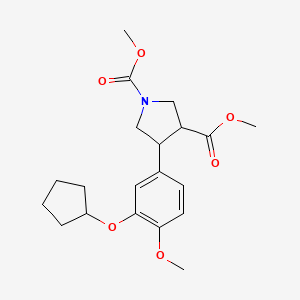

![Methyl 17-ethyl-13-[12-ethyl-10-[(ethylideneamino)carbamoyl]-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B10781053.png)

![[[[3-(2-Methyl-propane-2-sulfonyl)-1-benzenyl]-2-propyl]-carbonyl-histidyl]-amino-[cyclohexylmethyl]-[2-hydroxy-4-isopropyl]-pentan-5-oic acid butylamide](/img/structure/B10781061.png)

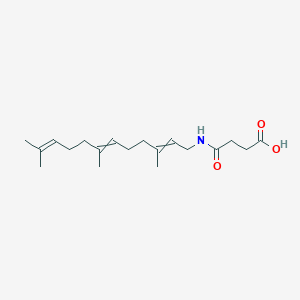

![[3-Oxo-3-(3,7,11-trimethyldodeca-2,6,10-trienylamino)propyl]phosphonic acid](/img/structure/B10781067.png)

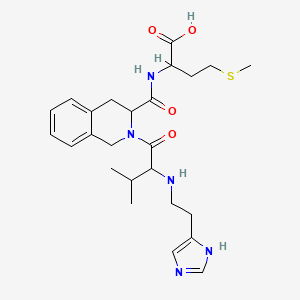

![but-2-enedioic acid;2-[3-[4-(5-chloro-2-methoxyphenyl)piperazin-1-yl]propylamino]pyrimidine-4-carboxamide](/img/structure/B10781068.png)

![2-[[2-[2-[[2-(1H-imidazol-5-yl)acetyl]amino]-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10781082.png)

![2-[[1-[[1-Anilino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781083.png)

![2-{3-[4-(5-Chloro-2-methoxy-phenyl)-piperazin-1-yl]-propylamino}-pyrimidine-4-carboxylic acid amide](/img/structure/B10781112.png)

![5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B10781114.png)

![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-(4-propylphenyl)butan-2-yl]amino]propanoic acid](/img/structure/B10781117.png)